Head-to-Head IRAK4 Enzymatic Potency: Cyclopropylmethoxy vs. Methoxy, Ethoxy, and Isopropoxy Analogs
Within the N-methylpiperazine-substituted indazole series (Table 2, compounds 14–18), the cyclopropylmethoxy analog (compound 18) achieves the lowest IRAK4 IC50 at 3 nM, representing a 19‑fold improvement over the methoxy-substituted compound 14 (IC50 = 57 nM) and a clear potency advantage over both the ethoxy (compound 16, IC50 = 5 nM) and isopropoxy (compound 17, IC50 = 4 nM) congeners [1]. All measurements were performed in the same biochemical assay format (IRAK4 enzymatic assay, 1 mM ATP) [1].
| Evidence Dimension | Biochemical IRAK4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (compound 18, R1 = cyclopropylmethoxy, R2 = Me) |
| Comparator Or Baseline | Compound 14 (R1 = OMe): IC50 = 57 nM; Compound 16 (R1 = OEt): IC50 = 5 nM; Compound 17 (R1 = OiPr): IC50 = 4 nM |
| Quantified Difference | 19‑fold more potent than compound 14; 1.7‑fold more potent than compound 16; 1.3‑fold more potent than compound 17 |
| Conditions | In vitro IRAK4 enzymatic assay (1 mM ATP); J. Med. Chem. 2024, Table 2 |
Why This Matters
For IRAK4-dependent cellular assays or in vivo pharmacology, a 1.3–19‑fold loss in biochemical potency translating to an analog substitution can shift observed IC50 values across critical functional thresholds, potentially invalidating target-engagement conclusions.
- [1] Bothe, U. et al. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. J. Med. Chem. 2024, 67 (2), 1225–1242. DOI: 10.1021/acs.jmedchem.3c01714. View Source
